1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione
Brand Name: Vulcanchem
CAS No.: 113569-25-8
VCID: VC20881642
InChI: InChI=1S/C19H18Cl2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3
SMILES: CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC
Molecular Formula: C19H18Cl2N2O4
Molecular Weight: 409.3 g/mol

1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione

CAS No.: 113569-25-8

Cat. No.: VC20881642

Molecular Formula: C19H18Cl2N2O4

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione - 113569-25-8

Specification

CAS No. 113569-25-8
Molecular Formula C19H18Cl2N2O4
Molecular Weight 409.3 g/mol
IUPAC Name 1,3-bis(4-chlorophenyl)-5,5-diethoxyimidazolidine-2,4-dione
Standard InChI InChI=1S/C19H18Cl2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3
Standard InChI Key IHEMJHKCXMTBNE-UHFFFAOYSA-N
SMILES CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC
Canonical SMILES CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator